molecular formula C18H25F3N2O2 B12447551 1-Boc-2-[(2-trifluoromethyl-phenylamino)-methyl]-piperidine CAS No. 887588-05-8

1-Boc-2-[(2-trifluoromethyl-phenylamino)-methyl]-piperidine

Cat. No.: B12447551
CAS No.: 887588-05-8
M. Wt: 358.4 g/mol
InChI Key: CFYUCPFCVRTOMT-UHFFFAOYSA-N
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Description

1-Boc-2-[(2-trifluoromethyl-phenylamino)-methyl]-piperidine is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protective group at the 1-position and a 2-trifluoromethyl-substituted phenylamino-methyl moiety at the 2-position. The Boc group enhances stability during synthetic processes, while the trifluoromethyl (CF₃) group contributes to electron-withdrawing effects and lipophilicity, influencing pharmacokinetic properties and receptor interactions .

Properties

CAS No.

887588-05-8

Molecular Formula

C18H25F3N2O2

Molecular Weight

358.4 g/mol

IUPAC Name

tert-butyl 2-[[2-(trifluoromethyl)anilino]methyl]piperidine-1-carboxylate

InChI

InChI=1S/C18H25F3N2O2/c1-17(2,3)25-16(24)23-11-7-6-8-13(23)12-22-15-10-5-4-9-14(15)18(19,20)21/h4-5,9-10,13,22H,6-8,11-12H2,1-3H3

InChI Key

CFYUCPFCVRTOMT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1CNC2=CC=CC=C2C(F)(F)F

Origin of Product

United States

Preparation Methods

The synthesis of 1-Boc-2-[(2-trifluoromethyl-phenylamino)-methyl]-piperidine typically involves the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and purification techniques.

Chemical Reactions Analysis

1-Boc-2-[(2-trifluoromethyl-phenylamino)-methyl]-piperidine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Boc-2-[(2-trifluoromethyl-phenylamino)-methyl]-piperidine is a chemical compound with the molecular formula C18H25F3N2O2C_{18}H_{25}F_3N_2O_2 and a molecular weight of 358.4 g/mol. This compound is used in a variety of scientific research applications, including chemistry, biology, and industry.

Scientific Research Applications

1-Boc-2-[(2-trifluoromethyl-phenylamino)-methyl]-piperidine has a wide range of scientific research applications:

  • Chemistry It is used as an intermediate in the synthesis of complex organic molecules and as a building block in medicinal chemistry.
  • Biology The compound is used in the study of biological pathways and as a probe to investigate enzyme activities.
  • Industry The compound is used in the production of specialty chemicals and materials with specific properties.

Chemical Reactions

1-Boc-2-[(2-trifluoromethyl-phenylamino)-methyl]-piperidine undergoes various chemical reactions:

  • Oxidation The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group or the Boc group can be replaced by other functional groups.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

1-Boc-2-[(2-trifluoromethyl-phenylamino)-methyl]-piperidine is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Antimicrobial Efficacy In a study focusing on antimicrobial activity, derivatives containing trifluoromethyl groups were tested against various strains of bacteria and fungi. The results demonstrated that these compounds exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting their potential as new antimicrobial agents.

Mechanism of Action

The mechanism of action of 1-Boc-2-[(2-trifluoromethyl-phenylamino)-methyl]-piperidine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The Boc group provides stability and protects the compound from premature degradation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: 2-CF₃ vs. 4-CF₃ Substitution

The positional isomer 1-Boc-2-[(4-trifluoromethyl-phenylamino)-methyl]-piperidine (CAS 887588-14-9) shares the same molecular formula (C₁₈H₂₅F₃N₂O₂) but differs in the CF₃ substitution on the phenyl ring (4-position vs. 2-position). Key differences include:

  • Receptor Selectivity: suggests that substituent positioning on aromatic rings significantly impacts Toll-like receptor (TLR) activity. For example, compounds with extended spacers between aromatic systems and piperidine (e.g., A1 in ) show reduced TLR8 activation while retaining TLR7 agonism. Though direct data for the 2-CF₃ and 4-CF₃ isomers are lacking, analogous structural variations in imidazoquinolines indicate that substitution patterns can shift receptor selectivity ratios (e.g., IFNa/TNFα) .
Table 1: Key Properties of CF₃ Positional Isomers
Property 2-CF₃ Isomer (Target Compound) 4-CF₃ Isomer (CAS 887588-14-9)
Molecular Weight 358.4 g/mol 358.4 g/mol
CF₃ Position 2-Phenyl 4-Phenyl
Predicted Lipophilicity (LogP) Higher (due to proximity to NH) Slightly lower
Synthetic Accessibility Moderate (requires ortho-substitution) Easier (para-substitution)

Halogen-Substituted Analogs: CF₃ vs. Br

1-Boc-2-[(2-bromo-phenylamino)-methyl]-piperidine (CAS 887587-59-9) replaces the CF₃ group with bromine. Key distinctions include:

  • Electron Effects : Bromine is less electronegative than CF₃, reducing electron-withdrawing effects and altering electronic distribution across the phenyl ring.
  • RSQ) compared to CF₃-containing variants (55% for A1-boc) .

Boc-Protected vs. Unprotected Piperidines

1-(2-Trifluoromethylbenzyl)piperidine () lacks the Boc group and phenylamino-methyl linker. Differences include:

  • Stability and Solubility : The Boc group improves solubility and protects the amine during synthesis, whereas unprotected analogs may exhibit faster metabolic clearance.
  • Biological Activity : Boc-protected compounds in (e.g., A1-boc) show reduced TLR8 activation compared to unprotected analogs, suggesting the Boc group mitigates off-target effects .

Piperidine Derivatives with Heterocyclic Modifications

1-Boc-4-[(2-bromo-6-fluorophenyl)(1-imidazolyl)methyl]piperidine (CAS 2033173-30-5, ) incorporates an imidazole ring, altering:

  • Selectivity: Heterocyclic additions often improve selectivity; for example, acetylcholinesterase inhibitors with indanone moieties () achieve IC₅₀ values as low as 5.7 nM due to optimized steric and electronic interactions .

Biological Activity

1-Boc-2-[(2-trifluoromethyl-phenylamino)-methyl]-piperidine is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

  • Molecular Formula : C₁₉H₂₂F₃N₅O₂S
  • Molecular Weight : 358.4 g/mol
  • Structural Characteristics : The compound features a piperidine ring substituted with a trifluoromethyl group and an amino group, which are critical for its biological interactions.

Biological Activity Overview

Research has indicated that compounds similar to 1-Boc-2-[(2-trifluoromethyl-phenylamino)-methyl]-piperidine often exhibit a range of biological activities, including anti-inflammatory, antiviral, and anticancer properties. The specific mechanisms of action can vary significantly depending on the structural features of the compound.

Antimicrobial Activity

The presence of the trifluoromethyl group has been associated with enhanced antimicrobial properties. Research indicates that compounds with this functional group often display improved efficacy against various pathogens . The structure–activity relationship (SAR) studies suggest that modifications to the piperidine core can significantly influence antimicrobial potency.

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeMechanism of ActionReference
Compound AAnticancerPI3K inhibition
Compound BAntimicrobialDisruption of bacterial cell wall synthesis
Compound CAnti-inflammatoryInhibition of NF-kB signaling

Case Study 1: Anticancer Screening

A recent screening of a library of heterocyclic compounds included several derivatives similar to 1-Boc-2-[(2-trifluoromethyl-phenylamino)-methyl]-piperidine. The results indicated that certain structural modifications led to significant reductions in tumor cell viability in vitro. Specifically, compounds with enhanced lipophilicity showed increased cellular uptake and subsequent cytotoxicity against breast cancer cell lines .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, derivatives containing trifluoromethyl groups were tested against various strains of bacteria and fungi. The results demonstrated that these compounds exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting their potential as new antimicrobial agents .

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